Lipophilicity Advantage Over Tetrahydronaphthalene-2-Sulfonamide Analog Drives Membrane Permeability Potential
The target compound (CID 30530612) exhibits a computed XLogP3 of 4.1 and a TPSA of 82.8 Ų, placing it in a favorable oral drug-like quadrant [1]. In contrast, the tetrahydronaphthalene-2-sulfonamide analog (N-{1-(thiophen-2-yl)cyclopropylmethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, CAS 1207007-49-5, MW: 347.5) contains a partially saturated bicyclic core that reduces aromatic surface area and is predicted to lower logP by approximately 0.5–1.0 units . The XLogP3 difference directly impacts predicted passive membrane permeability and hydrophobic pocket occupancy in protein targets. This differentiation is critical for medicinal chemistry programs where balanced lipophilicity within the range of 3–5 is a key design criterion for oral bioavailability.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 4.1; TPSA = 82.8 Ų |
| Comparator Or Baseline | Tetrahydronaphthalene-2-sulfonamide analog (CAS 1207007-49-5): XLogP3 estimated at ~3.1–3.6 (not directly computed; inferred from reduced aromatic surface area); Naphthalene-1-sulfonamide core alone (CAS 606-25-7): XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +2.2 units higher than comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); TPSA by Cactvs 3.4.8.18 |
Why This Matters
Higher XLogP3 within the 3–5 range predicts improved passive membrane permeability and target hydrophobic pocket complementarity, making the compound a more suitable starting point for oral drug discovery programs than its less lipophilic analogs.
- [1] PubChem. Compound Summary for CID 30530612: Computed Properties. National Center for Biotechnology Information. Accessed May 2026. View Source
